molecular formula C16H17N5O2S B10989112 3-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide

3-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B10989112
M. Wt: 343.4 g/mol
InChI Key: FOPXXZUMQCGPDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

      Industrial Production: Industrial-scale production methods are also scarce. it is likely synthesized through specialized processes.

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including .

      Common Reagents and Conditions:

      Major Products: These reactions may yield derivatives with modified functional groups.

  • Scientific Research Applications

      Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.

      Biology: Studying its interactions with biological molecules (e.g., enzymes, receptors).

      Medicine: Exploring its pharmacological properties (e.g., antimicrobial, anti-inflammatory).

  • Mechanism of Action

    • The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., enzymes, receptors).
    • Further research is needed to elucidate the precise pathways involved.
  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct information on similar compounds. its uniqueness lies in its specific substituents and functional groups.

    Remember that this compound’s detailed information may be proprietary or limited due to its specialized nature.

    Properties

    Molecular Formula

    C16H17N5O2S

    Molecular Weight

    343.4 g/mol

    IUPAC Name

    3-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxophthalazine-1-carboxamide

    InChI

    InChI=1S/C16H17N5O2S/c1-9(2)8-12-18-19-16(24-12)17-14(22)13-10-6-4-5-7-11(10)15(23)21(3)20-13/h4-7,9H,8H2,1-3H3,(H,17,19,22)

    InChI Key

    FOPXXZUMQCGPDL-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)CC1=NN=C(S1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C

    Origin of Product

    United States

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